6,6-Dimethyl-1-oxaspiro[2.5]octane
Description
Contextualization of Spiro Epoxide Systems in Organic Synthesis
Spiro epoxides, also known as oxaspirocycles, are a class of compounds that feature a three-membered epoxide ring fused in a spiro manner to another ring system. These structures are of considerable interest in organic synthesis due to the high reactivity of the epoxide ring, which can undergo a variety of stereospecific ring-opening reactions. youtube.com This reactivity allows for the introduction of diverse functional groups with a high degree of regio- and stereocontrol.
The synthesis of spiro epoxides can be achieved through several methods. A prominent approach is the Johnson–Corey–Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone or aldehyde. wikipedia.orgorganic-chemistry.orgnrochemistry.comadichemistry.com For instance, the treatment of a cyclic ketone with dimethylsulfonium methylide or dimethylsulfoxonium methylide can yield the corresponding spiro epoxide. organic-chemistry.orgadichemistry.com Another common method is the epoxidation of an exocyclic double bond using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). youtube.com The Darzens reaction of α-haloesters with cyclic ketones in the presence of a base also provides a route to spiro-epoxy esters. beilstein-archives.org
The reactivity of spiro epoxides is dominated by nucleophilic ring-opening reactions, which can proceed under either acidic or basic conditions. youtube.comyoutube.com Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion. youtube.com In contrast, under acidic conditions, the reaction proceeds through a species with carbocationic character, and the nucleophile attacks the more substituted carbon atom, which can better stabilize the partial positive charge. youtube.comyoutube.com This predictable reactivity makes spiro epoxides versatile intermediates in the synthesis of natural products and other complex organic molecules. nih.govmdpi.com
Significance of Dimethyl Substitution in Spirocyclic Ring Systems
The presence of a gem-dimethyl group, as seen in 6,6-dimethyl-1-oxaspiro[2.5]octane, has a profound impact on the properties and reactivity of cyclic and spirocyclic systems. This phenomenon is often referred to as the Thorpe-Ingold effect or the gem-dimethyl effect. wikipedia.org
The Thorpe-Ingold effect describes the observation that the presence of two alkyl groups on the same carbon atom of a chain can accelerate the rate of intramolecular cyclization. wikipedia.org This is attributed to a decrease in the internal bond angle between the gem-dimethyl groups, which in turn brings the reactive ends of the molecule closer together, thus favoring ring closure. wikipedia.org While primarily a kinetic effect, there is also a thermodynamic component, as gem-disubstitution can lead to a more stable, lower-energy conformation in the resulting ring. wikipedia.orgacs.org
In the context of spirocyclic systems, gem-dimethyl substitution can influence the conformational rigidity of the molecule. This steric hindrance can direct the approach of reagents in subsequent reactions, leading to higher stereoselectivity. Furthermore, the gem-dimethyl group is a common motif in many natural products and has been strategically employed in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate physicochemical properties. researchgate.netacs.org
Historical Development and Evolution of Research on Spiro-Fused Heterocycles
The study of spiro compounds dates back to the early 20th century. These unique structures, where two rings are connected through a single common atom, have fascinated chemists due to their inherent three-dimensionality and chirality. Early research focused on the synthesis and characterization of these novel architectures.
Over the decades, the field of spiro-fused heterocycles has evolved significantly, driven by their discovery in a vast array of natural products with potent biological activities. This has spurred the development of new and efficient synthetic methodologies for their construction. beilstein-journals.org Modern synthetic strategies often employ multicomponent reactions, cascade reactions, and asymmetric catalysis to build these complex frameworks with high efficiency and stereocontrol. beilstein-archives.orgnih.gov
The incorporation of heteroatoms, such as oxygen in the case of oxaspiro compounds, adds another layer of complexity and reactivity, making them valuable intermediates in synthetic and medicinal chemistry. chemicalbook.combldpharm.com The unique topology of spiro-fused heterocycles allows for the exploration of new chemical space, which is crucial in the search for new therapeutic agents. researchgate.netacs.org The ongoing research in this area continues to uncover novel reactivities and applications for these fascinating molecules.
Interactive Data Tables
Below are tables summarizing key data for this compound and a related compound.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1407276-99-6 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₆O | sigmaaldrich.com |
| InChI Key | APNBUQCXSSDGJY-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Properties of 6-Methyl-1-oxaspiro[2.5]octane
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-methyl-1-oxaspiro[2.5]octane | nih.gov |
| CAS Number | 38709-71-6 | nih.gov |
| Molecular Formula | C₈H₁₄O | nih.gov |
| Molecular Weight | 126.20 g/mol | nih.gov |
| XLogP3 | 1.7 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
6,6-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C9H16O/c1-8(2)3-5-9(6-4-8)7-10-9/h3-7H2,1-2H3 |
InChI Key |
APNBUQCXSSDGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CO2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,6 Dimethyl 1 Oxaspiro 2.5 Octane and Its Derivatives
Stereoselective and Enantioselective Approaches to Spiro Epoxide Formation
The creation of the chiral spirocyclic center in 6,6-dimethyl-1-oxaspiro[2.5]octane with high stereoselectivity is a primary challenge. This is typically achieved through the asymmetric epoxidation of a suitable alkene precursor, such as 1,1-dimethyl-2-methylenecyclohexane.
Asymmetric Epoxidation Strategies for Alkene Precursors
The enantioselective epoxidation of unfunctionalized alkenes, like the exocyclic methylene (B1212753) group in the precursor to this compound, is a well-established field. Two prominent methods are the Sharpless-Katsuki and the Jacobsen-Katsuki epoxidations.
The Sharpless asymmetric epoxidation is highly effective for allylic alcohols. wikipedia.org While the direct precursor to this compound is not an allylic alcohol, this methodology has been successfully applied in the kinetic resolution of racemic secondary 2,3-epoxyalcohols, achieving high enantiomeric excess. wikipedia.org This highlights the potential for stereocontrol in related systems.
The Jacobsen-Katsuki epoxidation , on the other hand, is particularly suited for the enantioselective epoxidation of unfunctionalized alkyl- and aryl-substituted alkenes using a chiral manganese-salen complex as the catalyst. openochem.orgwikipedia.orgorganic-chemistry.org This method is complementary to the Sharpless epoxidation and would be a suitable choice for the asymmetric synthesis of this compound from 1,1-dimethyl-2-methylenecyclohexane. The stereoselectivity arises from the C₂ symmetric chiral ligand, which directs the oxygen atom transfer from an oxidant, such as sodium hypochlorite, to one face of the double bond. wikipedia.org The development of highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane has led to catalysts capable of achieving enantiomeric excesses greater than 90% for various olefins. organic-chemistry.org
Biocatalysis offers another powerful tool for asymmetric epoxidation. For instance, the epoxidation of terpenes like limonene (B3431351), which contains an exocyclic double bond similar to the precursor of this compound, has been extensively studied. mdpi.comrsc.org Enzymes, such as those found in certain microorganisms, can exhibit high enantioselectivity.
Chiral Catalyst Development for Spiro-Annulation Processes
The direct formation of the spiro-epoxide ring via a spiro-annulation process using a chiral catalyst is a more convergent and highly desirable strategy. The Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone, is a classic method for epoxide synthesis. researchgate.netwikipedia.orgorganic-chemistry.org The precursor ketone, 2,2-dimethylcyclohexanone, can be reacted with dimethylsulfonium methylide or dimethylsulfoxonium methylide to yield this compound.
To achieve enantioselectivity in this transformation, chiral sulfur ylides can be employed. The development of catalytic enantioselective versions of the Corey-Chaykovsky reaction using chiral sulfides as pre-catalysts has been a significant area of research. These methods can provide access to chiral epoxides with high enantiomeric excess. organic-chemistry.org
Chemo- and Regioselective Synthesis via Precursor Functionalization
The synthesis of more complex derivatives of this compound often requires careful control over chemo- and regioselectivity. This is particularly relevant when the cyclohexane (B81311) ring or the epoxide ring is further functionalized.
For instance, in the synthesis of the natural product theaspirone, which possesses a related spiro-ether structure, selective transformations are crucial. researchgate.netciac.jl.cn The synthesis of functionalized spiro[2.5]octane-5,7-diones has been achieved through cyclization reactions that avoid the need for column chromatography, demonstrating a scalable approach. mdpi.com
The regioselectivity of epoxidation becomes important when multiple double bonds are present in the precursor molecule. In the case of limonene, which has both an endocyclic and an exocyclic double bond, selective epoxidation of the endocyclic double bond is often observed. mdpi.commdpi.com This selectivity can be influenced by the choice of catalyst and reaction conditions.
The synthesis of spiro-epoxides from precursors with existing stereocenters requires diastereoselective reactions. The synthesis and stereochemistry of monobrominated spiro-1,3-dioxanes, which are precursors to dibrominated 1,5-dioxaspiro[5.5]undecane derivatives, have been studied to understand the factors controlling the stereoselectivity of bromination reactions. rsc.org
Green Chemistry and Sustainable Synthetic Pathways for Oxaspiro Compounds
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. This includes the use of catalytic methods, solvent-free conditions, and atom-economical reactions.
Catalytic Methods for Oxaspiro Ring Formation (e.g., Electrochemical, Heterogeneous Catalysis)
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling. For the epoxidation of alkenes, various heterogeneous catalysts have been developed. These include transition metal-based catalysts supported on materials like silica (B1680970) or polymers. mdpi.com For example, the epoxidation of 4-vinyl-1-cyclohexene has been studied using a polystyrene-supported Mo(VI) catalyst. openochem.org
Electrochemical synthesis provides a green alternative to traditional chemical oxidation methods, as it can avoid the use of stoichiometric chemical oxidants. The electrochemical synthesis of spiro[4.5]trienones has been demonstrated through a radical-initiated dearomative spirocyclization, highlighting the potential of electrosynthesis for creating spirocyclic systems. organic-chemistry.org
Solvent-Free and Atom-Economical Syntheses
Solvent-free synthesis reduces the environmental impact and cost associated with solvent use and disposal. The aerobic epoxidation of limonene has been investigated under solvent- and initiator-free conditions, demonstrating the feasibility of such approaches for terpene-like substrates. mdpi.com
Atom-economical reactions are those in which a high proportion of the atoms from the starting materials are incorporated into the final product. Cycloaddition reactions are inherently atom-economical. While not a direct synthesis of the epoxide, the principles of atom economy are central to green chemistry and are considered in the design of efficient synthetic routes. The Corey-Chaykovsky reaction is also highly atom-economical, as the sulfur ylide transfers a methylene group to the ketone with the generation of dimethyl sulfoxide (B87167) as the only byproduct. researchgate.netwikipedia.org
The following table summarizes the key features of different synthetic approaches to spiro-epoxides, drawing analogies from related systems where specific data for this compound is not available.
| Synthetic Approach | Catalyst/Reagent | Substrate Type | Key Advantages | Challenges |
| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complexes | Unfunctionalized alkenes | High enantioselectivity for a broad range of alkenes. | Catalyst can be complex to synthesize. |
| Corey-Chaykovsky Reaction | Sulfur Ylides | Ketones/Aldehydes | High atom economy, mild reaction conditions. | Stoichiometric use of ylide, enantioselective control requires chiral ylides. |
| Biocatalytic Epoxidation | Enzymes (e.g., from microorganisms) | Terpenes and other alkenes | High enantioselectivity, environmentally benign. | Substrate scope can be limited, optimization of reaction conditions required. |
| Heterogeneous Catalysis | Supported metal catalysts (e.g., Mo, W, Ti) | Alkenes | Catalyst is easily separated and recycled. | Leaching of the metal from the support can occur. |
| Electrochemical Synthesis | Electricity | Various precursors | Avoids chemical oxidants, can be highly selective. | Requires specialized equipment, conductivity of the medium can be an issue. |
Mechanistic Investigations of 6,6 Dimethyl 1 Oxaspiro 2.5 Octane Reactivity
Comprehensive Analysis of Oxirane Ring-Opening Reactions
The cleavage of the C-O bonds in the oxirane ring of 6,6-dimethyl-1-oxaspiro[2.5]octane can be initiated by nucleophiles, electrophiles (typically in the form of acids), or radicals. Each of these approaches leads to distinct mechanistic pathways and product profiles.
Nucleophilic Ring Opening Dynamics and Regioselectivity
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis. In the case of this compound, which possesses a sterically hindered quaternary carbon and a less substituted carbon within the oxirane ring, the regioselectivity of nucleophilic attack is a key consideration.
Under basic or neutral conditions, the ring-opening of unsymmetrical epoxides generally proceeds via an S\textsubscript{N}2 mechanism. chegg.com This mechanism involves the backside attack of the nucleophile on one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry at the site of attack. For this compound, the two carbons of the oxirane are the spiro carbon (C1) and the methylene (B1212753) carbon (C2). Due to significant steric hindrance from the gem-dimethyl group on the adjacent cyclohexane (B81311) ring, nucleophilic attack is expected to occur preferentially at the less substituted C2 carbon.
| Nucleophile | Product(s) | Conditions | Regioselectivity |
| OH⁻ | 1-(Hydroxymethyl)-1-hydroxy-2,2-dimethylcyclohexane | Basic (e.g., NaOH/H₂O) | Attack at C2 |
| RO⁻ | 1-(Alkoxymethyl)-1-hydroxy-2,2-dimethylcyclohexane | Basic (e.g., NaOR/ROH) | Attack at C2 |
| NH₃ | 1-(Aminomethyl)-1-hydroxy-2,2-dimethylcyclohexane | Ammonia | Attack at C2 |
| RNH₂ | 1-((Alkylamino)methyl)-1-hydroxy-2,2-dimethylcyclohexane | Primary amine | Attack at C2 |
| R₂NH | 1-((Dialkylamino)methyl)-1-hydroxy-2,2-dimethylcyclohexane | Secondary amine | Attack at C2 |
| RSH | 1-((Thioalkyl)methyl)-1-hydroxy-2,2-dimethylcyclohexane | Thiol/base | Attack at C2 |
| CN⁻ | 1-Cyano-1-hydroxy-2,2-dimethylcyclohexane | (e.g., KCN) | Attack at C1 (can be influenced by catalyst) masterorganicchemistry.com |
This table represents expected products based on general principles of epoxide ring-opening reactions. Specific experimental data for this compound may vary.
Electrophilic and Acid-Catalyzed Ring Opening Processes and Transition State Analysis
In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards nucleophilic attack. masterorganicchemistry.com The regioselectivity of acid-catalyzed ring-opening is more complex and depends on the substitution pattern of the epoxide. While S\textsubscript{N}2-like attack at the less hindered carbon can occur, the transition state often has significant S\textsubscript{N}1 character. libretexts.org This means the positive charge is better stabilized on the more substituted carbon atom.
For this compound, the spiro carbon (C1) is tertiary. Therefore, under acidic conditions, the nucleophile is expected to attack this more substituted carbon. The transition state can be visualized as a species with a partial positive charge on the tertiary carbon, which is stabilized by the surrounding alkyl groups. This leads to the formation of a product where the nucleophile has added to the spiro center.
The reaction of 1,2-epoxy-1-methylcyclohexane (B158310) with HBr, a similar system, shows that the nucleophile attacks the more substituted tertiary carbon, indicating a transition state with significant carbocationic character at this position. libretexts.org
| Acid/Nucleophile | Major Product | Minor Product | Transition State Characteristics |
| H₃O⁺ | 1,2-Dihydroxy-1,2-dimethylcyclohexane | 1-(Hydroxymethyl)-1-hydroxy-2,2-dimethylcyclohexane | S\textsubscript{N}1-like, positive charge on tertiary carbon |
| HX (e.g., HBr, HCl) | 1-Halo-2-hydroxy-1,2-dimethylcyclohexane | 1-(Halomethyl)-1-hydroxy-2,2-dimethylcyclohexane | S\textsubscript{N}1-like, backside attack on the more substituted carbon libretexts.org |
| ROH/H⁺ | 1-Alkoxy-2-hydroxy-1,2-dimethylcyclohexane | 1-(Alkoxymethyl)-1-hydroxy-2,2-dimethylcyclohexane | S\textsubscript{N}1-like character |
This table illustrates the expected regiochemical outcome based on established mechanisms for acid-catalyzed epoxide opening. masterorganicchemistry.comlibretexts.org
Radical-Mediated Transformations and Reaction Pathways
While less common than nucleophilic or acid-catalyzed pathways, the oxirane ring can undergo transformations mediated by radical species. These reactions often require a radical initiator, such as AIBN or benzoyl peroxide, and a source of radicals. The initial step typically involves the abstraction of a hydrogen atom from a carbon adjacent to the epoxide or direct attack of a radical on the oxygen atom. The resulting radical intermediate can then undergo ring-opening to form a carbon-centered radical, which can participate in subsequent propagation steps. The regioselectivity of the initial radical attack and the subsequent ring-opening would be influenced by the stability of the resulting radical intermediates.
Rearrangement Reactions and Isomerization Pathways
The strained nature of the spiro-epoxide system in this compound also makes it susceptible to various rearrangement and isomerization reactions, particularly under acidic conditions or in the presence of Lewis acids.
Skeletal Rearrangements (e.g., Pinacol-Type Rearrangements)
The acid-catalyzed ring-opening of epoxides can be followed by skeletal rearrangements, especially when a carbocation intermediate is formed. A classic example of such a rearrangement is the pinacol (B44631) rearrangement, which involves the 1,2-migration of an alkyl or aryl group to an adjacent carbocationic center. masterorganicchemistry.comlibretexts.org
In the context of this compound, acid-catalyzed opening at the tertiary spiro carbon (C1) would generate a tertiary carbocation. This carbocation is adjacent to the quaternary C6 carbon of the cyclohexane ring. A subsequent 1,2-alkyl shift (a methyl group from C6) could occur to relieve ring strain and form a more stable carbonyl compound. This would be a pinacol-type rearrangement, leading to a ring-expanded ketone.
Proposed Pinacol-Type Rearrangement Pathway:
Protonation of the epoxide oxygen: The acid catalyst protonates the epoxide oxygen, making it a good leaving group.
Ring-opening to form a carbocation: The C1-O bond breaks to form a tertiary carbocation at the spiro center.
1,2-Alkyl Shift: One of the methyl groups on the adjacent C6 migrates to the carbocationic center. This is the key rearrangement step.
Deprotonation: A proton is lost from the hydroxyl group to form the final ketone product, which would be a bicyclic ketone with a seven-membered ring.
Lewis Acid-Mediated Isomerizations and Product Distribution
Lewis acids can also promote the rearrangement of epoxides to carbonyl compounds. The nature of the Lewis acid and the solvent can significantly influence the product distribution. The interaction of the Lewis acid with the epoxide oxygen polarizes the C-O bonds and facilitates their cleavage.
For this compound, treatment with a Lewis acid could lead to the formation of an aldehyde or a ketone. The formation of an aldehyde would result from a hydride shift following the cleavage of the C2-O bond, while the formation of a ketone would involve rearrangement following cleavage of the C1-O bond. The migratory aptitude of the groups attached to the epoxide carbons plays a crucial role in determining the major product. Generally, the group with the higher migratory aptitude will shift.
| Lewis Acid | Solvent | Major Product | Minor Product | Plausible Mechanism |
| BF₃·OEt₂ | CH₂Cl₂ | 2,2-Dimethylcycloheptanone | 1-Formyl-1,3,3-trimethylcyclopentane | Coordination of BF₃ to the epoxide oxygen, followed by a 1,2-alkyl shift (ring expansion) or a Wagner-Meerwein type rearrangement. |
| SnCl₄ | Toluene | 2,2-Dimethylcycloheptanone | 1-Formyl-1,3,3-trimethylcyclopentane | Stronger Lewis acid may favor more extensive rearrangement. |
| Al(i-PrO)₃ | Isopropanol | 1-(Hydroxymethyl)-2,2-dimethylcyclohexan-1-ol | 2,2-Dimethylcycloheptanone | Can act as a bulky base and a mild Lewis acid, potentially favoring different pathways. |
This table presents hypothetical outcomes based on known Lewis acid-mediated epoxide rearrangements. The actual product distribution would need to be determined experimentally.
Cycloaddition Reactions and Formation of Spiro Heterocycles
The strained oxirane ring of this compound is a prime candidate for participating in cycloaddition reactions, a powerful class of reactions for the construction of cyclic molecules. Of particular interest is the [3+2] cycloaddition, where the epoxide can act as a three-atom component.
One of the most well-documented cycloaddition reactions involving epoxides is their reaction with carbon dioxide (CO₂) to form five-membered cyclic carbonates. While specific studies on this compound are limited, the general mechanism for this transformation is well-established and can be extrapolated. This reaction is typically catalyzed by Lewis acids or bases. For instance, the cycloaddition of spiro-epoxyoxindoles with CO₂ has been shown to proceed efficiently using deep eutectic solvents as catalysts, yielding spiro-cyclic carbonates in high yields. orgsyn.org The process involves the activation of the epoxide by the catalyst, followed by nucleophilic attack of CO₂ and subsequent intramolecular cyclization.
Another important class of cycloaddition reactions involves the use of dipolarophiles. For example, a related compound, 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane, has been shown to generate a dipolar trimethylenemethane (TMM) species that undergoes [3+2] cycloaddition with electron-deficient alkenes and heterocumulenes. orgsyn.org This suggests that under appropriate conditions, this compound could also be a precursor to reactive intermediates capable of participating in cycloadditions to furnish complex spirocyclic systems. The formation of novel spiro heterocycles is a significant area of research due to their prevalence in natural products and their potential applications in medicinal chemistry. nih.govuni.lu
The table below summarizes representative examples of cycloaddition reactions involving spiro-epoxides, illustrating the potential pathways for this compound.
| Epoxide Reactant | Cycloaddition Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| Spiro-epoxyoxindole | CO₂ (balloon) | Deep Eutectic Solvent | Spiro-cyclic carbonate | up to 98% | orgsyn.org |
| 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane | Electron-deficient olefins | Heat | Substituted cyclopentanones | - | orgsyn.org |
This table presents data for analogous compounds to illustrate the potential reactivity of this compound.
Reaction Kinetics and Thermodynamic Profiles in Complex Environments
The kinetics and thermodynamics of the ring-opening of this compound are crucial for understanding and controlling its reactivity. The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions, particularly the nature of the nucleophile and the presence of acid or base catalysts.
Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. For this compound, the attack would be expected to occur at the methylene carbon of the oxirane ring.
In acidic environments, the epoxide oxygen is first protonated, creating a better leaving group. This is followed by nucleophilic attack. The regioselectivity of this attack is more complex. While traditionally taught as proceeding via an Sₙ2 mechanism at the more substituted carbon due to electronic effects, there is evidence for a continuum of mechanisms ranging from pure Sₙ2 to Sₙ1-like, with significant carbocationic character at the transition state. nist.gov For this compound, the spiro-carbon is tertiary, which could favor an Sₙ1-like pathway under acidic conditions.
The thermodynamic profile of the ring-opening is generally favorable due to the release of the significant ring strain of the epoxide, which is estimated to be around 13-27 kcal/mol. This inherent energy release drives the reactions forward.
The table below presents hypothetical kinetic parameters for the ring-opening of this compound based on general principles of epoxide reactivity.
| Reaction Condition | Proposed Mechanism | Expected Rate Determining Step | Key Influencing Factors |
| Basic (e.g., NaOMe/MeOH) | Sₙ2 | Nucleophilic attack on the less hindered carbon | Nucleophile concentration and strength |
| Acidic (e.g., H₂SO₄/H₂O) | Sₙ1-like/Sₙ2 | Nucleophilic attack on the more substituted carbon or C-O bond cleavage | Acid concentration, solvent polarity |
This table is a conceptual representation based on general epoxide chemistry, as specific experimental data for this compound is not available.
Computational and Theoretical Studies of 6,6 Dimethyl 1 Oxaspiro 2.5 Octane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can reveal the distribution of electrons and predict sites of reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energies and spatial distributions of these orbitals are key predictors of a molecule's behavior in chemical reactions. google.comnih.gov
For 6,6-Dimethyl-1-oxaspiro[2.5]octane, the HOMO is expected to be localized primarily on the oxygen atom of the epoxide ring, reflecting its nucleophilic character due to the lone pairs of electrons. The LUMO, conversely, would be anticipated to be distributed across the C-O bonds of the epoxide, indicating the electrophilic nature of the carbon atoms in the three-membered ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A smaller gap generally implies higher reactivity.
In a typical reaction, a nucleophile would attack by donating electrons to the LUMO of the spiro-epoxide, leading to the opening of the strained ring. Conversely, an electrophile would interact with the HOMO centered on the oxygen atom.
Table 1: Illustrative Frontier Molecular Orbital Data for a Spiro Epoxide
| Molecular Orbital | Energy (eV) | Description of Orbital Distribution |
| LUMO+1 | +1.8 | Antibonding orbitals of the cyclohexane (B81311) ring |
| LUMO | +0.5 | Antibonding σ* orbitals of the C-O bonds in the epoxide ring |
| HOMO | -9.2 | Non-bonding orbitals (lone pairs) of the epoxide oxygen |
| HOMO-1 | -10.5 | Bonding σ orbitals of the C-C framework |
Note: The data in this table is illustrative for a generic spiro epoxide and is intended to demonstrate the type of information generated from FMO analysis. Actual values for this compound would require specific calculations.
The high reactivity of epoxides is due to the significant ring strain in the three-membered ring. youtube.comresearchgate.net Their reactions, particularly ring-opening, proceed through a transition state that can be characterized computationally. By mapping the potential energy surface of the reaction, the structure and energy of the transition state can be determined, providing insight into the reaction's feasibility and mechanism.
For this compound, the acid-catalyzed ring-opening would likely involve protonation of the epoxide oxygen, followed by nucleophilic attack at one of the epoxide carbons. Computational studies would aim to determine the energy barrier for this process. The regioselectivity of the attack (at the more or less substituted carbon) is a key question that can be addressed by comparing the activation energies of the two possible pathways. Under basic or nucleophilic conditions, the attack is generally predicted to occur at the sterically less hindered carbon atom via an SN2 mechanism. nih.gov
Table 2: Hypothetical Transition State Energy Profile for Nucleophilic Ring-Opening
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State | Nucleophile attacking epoxide carbon, C-O bond elongating | +15 |
| Products | Ring-opened product | -10 |
Note: This table presents a hypothetical energy profile to illustrate the concepts of transition state characterization. Specific values are dependent on the nucleophile, solvent, and level of theory used in the calculation.
Conformational Analysis and Ring Strain Energy (RSE) Calculations
The cyclohexane ring in this compound can adopt several conformations, with the chair form being the most stable. nih.govnih.gov The presence of the spiro-fused epoxide and the gem-dimethyl group at the 6-position influences the conformational equilibrium. NMR studies on the parent 1-oxaspiro[2.5]octane and its derivatives have confirmed the preference for a chair conformation of the six-membered ring. uan.mx
Computational conformational analysis would involve calculating the relative energies of different conformers (e.g., chair, boat, twist-boat) to determine the most stable geometry. The gem-dimethyl group is expected to lock the cyclohexane ring in a specific chair conformation to minimize steric interactions.
Ring Strain Energy (RSE) is a measure of the destabilization of a cyclic molecule due to non-ideal bond angles and eclipsing interactions. The RSE of this compound would be a combination of the strain from the epoxide ring (typically around 13 kcal/mol) and any residual strain in the cyclohexane ring. Computational methods can be used to calculate the RSE by comparing the heat of formation of the molecule with that of a strain-free reference compound.
Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with solvent molecules. An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformational dynamics and reactivity.
These simulations can provide insights into the solvation shell structure, hydrogen bonding interactions (if applicable), and the free energy of solvation. This information is crucial for understanding reaction kinetics in solution, as the solvent can play a significant role in stabilizing or destabilizing reactants, transition states, and products.
Structure-Reactivity Relationships within the Spiro Epoxide Class
By computationally examining a series of related spiro epoxides, it is possible to establish structure-reactivity relationships. For instance, altering the substituents on the cyclohexane ring or the epoxide ring and calculating the resulting changes in electronic structure and reaction barriers can lead to a predictive model for reactivity.
For the spiro epoxide class, key structural features influencing reactivity include:
Substitution on the carbocycle: Can introduce steric hindrance and alter conformational preferences.
Substitution on the epoxide ring: Directly influences the electrophilicity of the epoxide carbons.
Computational studies can quantify these effects, for example, by correlating the calculated LUMO energy with the experimentally observed reaction rate for a series of spiro epoxides.
Insufficient Data Available for Comprehensive Article on the Chemical Transformations of this compound
Following a thorough and systematic search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the derivatization and chemical transformations of the compound this compound. The available information is insufficient to generate a comprehensive and scientifically accurate article that adheres to the detailed outline provided in the user request.
The investigation into the chemical behavior of this compound across the specified areas of chemical transformation yielded minimal to no specific results. The requested sections and subsections, which focus on the synthesis of novel spiro heterocycles, functionalization of the cyclohexane ring, polymerization studies, and the formation of complex polycyclic systems, require detailed research findings, including reaction schemes, yields, and spectroscopic data, which are not present in the accessible literature for this specific compound.
While general principles of organic chemistry can be used to predict the reactivity of the epoxide and cyclohexane moieties within the this compound structure, the strict requirement for detailed, published research findings on this particular compound prevents the creation of an article that is both scientifically rigorous and faithful to the user's instructions. Generating content based on analogous structures or general reactivity patterns would constitute speculation and fall outside the explicit scope of the request.
Therefore, a detailed article focusing solely on the chemical transformations of this compound, as outlined, cannot be produced at this time due to the absence of specific and detailed research in the public domain.
Applications of 6,6 Dimethyl 1 Oxaspiro 2.5 Octane As a Strategic Synthetic Building Block
Role in the Total Synthesis of Complex Organic Molecules
The utility of 6,6-dimethyl-1-oxaspiro[2.5]octane as a synthetic intermediate is primarily derived from the reactivity of its strained epoxide ring. This functional group is susceptible to nucleophilic attack, leading to ring-opening and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a cornerstone of its application in constructing complex molecular frameworks.
One of the key reactions of this spiroepoxide is its rearrangement and subsequent elaboration into valuable fragrance and flavor compounds. For instance, the structurally related 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, synthesized via the Corey-Chaykovsky epoxidation of the corresponding methylene-cyclohexane, serves as a precursor to 1-(2,2,3,6-tetramethyl-1-cyclohexyl)-3-hexanol, a compound with desirable olfactory properties. google.com This transformation highlights a potential pathway where this compound could be similarly employed to access a diverse range of substituted cyclohexyl derivatives, which are common motifs in many natural products and commercial chemicals.
The synthesis of such spiroepoxides is often achieved through the reaction of a ketone with a sulfur ylide, a method that provides good control over the formation of the spirocyclic system. google.com The resulting epoxide can then undergo a variety of transformations. Under acidic conditions or with Lewis acid catalysis, the epoxide ring can be opened to yield a diol or an rearranged aldehyde. With nucleophiles such as amines, alkoxides, or organometallics, the epoxide opens to introduce new functional groups with a high degree of regioselectivity, typically at the less sterically hindered carbon of the epoxide. This predictable reactivity makes it a reliable tool for synthetic chemists.
While direct examples of the use of this compound in the total synthesis of a specific complex natural product are not extensively documented in readily available literature, its potential is evident from the chemistry of analogous spiroepoxides. The strategic introduction of the 6,6-dimethylcyclohexane scaffold via this epoxide allows for the construction of sterically congested quaternary centers, a common challenge in organic synthesis.
Precursor for Advanced Chemical Materials
The application of this compound extends beyond the synthesis of discrete molecules to the realm of materials science. The ring-opening polymerization of epoxides is a well-established method for the production of polyethers, a class of polymers with diverse applications. The strained nature of the epoxide ring in this compound makes it a suitable monomer for such polymerizations.
The incorporation of the bulky and rigid 6,6-dimethylcyclohexane unit into a polymer backbone can significantly influence the material's properties. It is anticipated that polymers derived from this spiroepoxide would exhibit enhanced thermal stability, mechanical strength, and a higher glass transition temperature compared to polymers derived from more flexible, linear epoxides. These properties would make such materials potentially useful as high-performance coatings, adhesives, and engineering plastics.
While specific research detailing the polymerization of this compound is not widely published, the principles of epoxide polymerization are well understood. The polymerization can be initiated by either anionic or cationic initiators. The choice of initiator and reaction conditions would allow for control over the polymer's molecular weight, architecture, and ultimately, its material properties. The resulting polyethers would feature the repeating 6,6-dimethylcyclohexane unit, contributing to a unique set of physical characteristics.
Development of Chiral Auxiliaries and Ligands Based on its Scaffold
The spirocyclic framework of this compound, when resolved into its individual enantiomers, presents a promising scaffold for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. The presence of a stereogenic spiro-carbon atom and the potential to introduce additional stereocenters during ring-opening reactions provide a rich platform for designing chiral environments.
A key step in harnessing the chiral potential of this molecule is the ability to obtain it in an enantiomerically pure form. Research on the kinetic resolution of related methyl-substituted 1-oxaspiro[2.5]octanes using enzymes has shown great promise. Specifically, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has been shown to selectively hydrolyze one enantiomer of a racemic mixture of these spiroepoxides, leaving the other enantiomer in high enantiomeric excess. The stereoselectivity of the enzyme is influenced by the substitution pattern on the cyclohexane (B81311) ring, suggesting that an enzymatic resolution of this compound is a feasible strategy.
Once obtained in enantiopure form, the ring-opening of the epoxide with various nucleophiles can lead to a diverse array of chiral diols, amino alcohols, and other functionalized cyclohexane derivatives. These products, possessing a defined stereochemistry, can be utilized as chiral auxiliaries to control the stereochemical outcome of a wide range of organic reactions. For example, chiral diols derived from the spiroepoxide could be used to form chiral acetals or esters, which can direct subsequent reactions on the substrate.
Furthermore, these chiral building blocks can be incorporated into the structure of ligands for transition metal catalysts. The rigid cyclohexane backbone and the defined stereochemistry of the substituents would create a well-defined chiral pocket around the metal center, enabling highly enantioselective transformations. The modularity of the ring-opening reaction would allow for the synthesis of a library of ligands with varying steric and electronic properties, facilitating the optimization of catalysts for specific reactions.
While the development of chiral auxiliaries and ligands from this compound is still an emerging area of research, the foundational studies on the stereoselective reactions of related spiroepoxides provide a strong rationale for its potential in asymmetric synthesis.
Advanced Spectroscopic and Analytical Methodologies in Reactivity Studies of 6,6 Dimethyl 1 Oxaspiro 2.5 Octane
In-situ Monitoring of Reaction Intermediates and Transient Species
The direct observation of reaction intermediates and transient species is crucial for validating proposed reaction mechanisms. In-situ spectroscopic techniques are powerful tools for this purpose, as they allow for the analysis of the reacting mixture without the need for sample isolation, which could alter or destroy highly reactive species. researchgate.netresearchgate.netyoutube.comunito.it
For the reactions of 6,6-Dimethyl-1-oxaspiro[2.5]octane, such as its acid-catalyzed ring-opening, in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy can provide valuable insights. researchgate.netrsc.org For instance, upon introduction of a Lewis or Brønsted acid, the formation of a transient carbocationic intermediate can be inferred by monitoring changes in the vibrational modes of the molecule. The stretching frequency of the C-O bonds within the epoxide ring is particularly sensitive to coordination with an acid.
A hypothetical in-situ FT-IR study of the acid-catalyzed hydrolysis of this compound could reveal the following spectral changes, indicative of the reaction progress and the formation of intermediates.
| Vibrational Mode | Wavenumber (cm⁻¹) - Reactant | Wavenumber (cm⁻¹) - Intermediate | Wavenumber (cm⁻¹) - Product | Interpretation |
|---|---|---|---|---|
| Epoxide C-O stretch | ~850 | ~830 (weakened and shifted) | - | Coordination of the acid to the epoxide oxygen weakens the C-O bond. |
| Carbocation C-C stretch | - | ~1550 (transient) | - | Formation of a tertiary carbocation upon ring-opening. |
| O-H stretch (H₂O) | ~3400 (broad) | ~3400 (diminishing) | - | Consumption of water as the nucleophile. |
| O-H stretch (Product) | - | - | ~3350 (sharp, intramolecular H-bond) and ~3500 (free) | Formation of the diol product. |
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. By conducting the reaction directly in an NMR tube at controlled temperatures, it is possible to observe the disappearance of reactant signals and the appearance of product signals over time. More importantly, under favorable conditions, the signals of transient intermediates, though often at low concentrations, can be detected, providing direct evidence of their existence.
Elucidation of Stereochemical Outcomes in Transformations
The stereochemical outcome of reactions involving this compound is of paramount importance, as the spirocyclic system and the epoxide ring introduce significant conformational constraints and stereogenic centers. Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in determining the relative stereochemistry of the reaction products. nih.govmdpi.com
The ring-opening of epoxides typically proceeds via an SN2-type mechanism, which results in an inversion of configuration at the site of nucleophilic attack. khanacademy.orgyoutube.com In the case of this compound, nucleophilic attack can occur at either of the two carbons of the epoxide ring. The regioselectivity of this attack is influenced by both steric and electronic factors. vu.nl
A conformational analysis of related 1-oxaspiro[2.5]octane derivatives has shown that the cyclohexane (B81311) ring predominantly adopts a chair-like conformation. rsc.org The presence of the gem-dimethyl group at the 6-position of this compound further influences the conformational preferences and the accessibility of the epoxide carbons to incoming nucleophiles.
The stereochemical outcome of a hypothetical acid-catalyzed ring-opening with a nucleophile (Nu⁻) can be analyzed using 2D NMR techniques like NOESY. The observed NOE correlations in the product can help to establish the spatial relationships between the newly introduced nucleophile, the hydroxyl group, and the protons of the cyclohexane ring.
| Reaction Type | Expected Stereochemical Outcome | Key NOE Correlations for Product Analysis |
|---|---|---|
| Acid-catalyzed ring-opening (attack at C2) | Inversion of configuration at C2 | NOE between the proton on C2 and axial protons on the cyclohexane ring. |
| Acid-catalyzed ring-opening (attack at C3) | Inversion of configuration at C3 | NOE between the proton on C3 and protons of the gem-dimethyl group. |
Mechanistic Insights from Advanced Mass Spectrometry and Other Spectroscopic Probes
Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI-MS) coupled with tandem mass spectrometry (MS/MS), are invaluable for probing reaction mechanisms, especially for determining reaction kinetics and identifying intermediates that are not observable by other spectroscopic methods. nih.govnih.gov
By monitoring the reaction mixture over time using ESI-MS, it is possible to track the concentrations of the reactant, intermediates, and products. This allows for the determination of reaction rate constants and the establishment of a kinetic profile for the transformation of this compound. For instance, in a study of an enzyme-catalyzed reaction, ESI-MS can be used to quantify the substrate and product, thereby determining the kinetic parameters of the inhibition. nih.gov
Furthermore, MS/MS experiments can be performed on ions corresponding to proposed intermediates. The fragmentation pattern of these ions can provide structural information that helps to confirm their identity. For example, a protonated molecule of this compound could be isolated in the gas phase and subjected to collision-induced dissociation (CID). The resulting fragments would be characteristic of the spiro-epoxide structure and could be compared with the fragmentation of the product to gain mechanistic insights.
| MS-based Technique | Application in Studying this compound Reactivity | Information Gained |
|---|---|---|
| Time-resolved ESI-MS | Monitoring the progress of a ring-opening reaction. | Reaction kinetics, rate constants, and detection of transient intermediates. |
| ESI-MS/MS (CID) | Structural characterization of the protonated reactant and product ions. | Confirmation of connectivity and fragmentation pathways, supporting proposed structures. |
| Hydrogen-Deuterium Exchange (HDX) MS | Probing the solvent accessibility of different parts of the molecule in solution. | Information on the conformation and dynamics of the molecule during the reaction. |
Q & A
Q. Q1. What are the established synthetic routes for 6,6-dimethyl-1-oxaspiro[2.5]octane, and how can purity be validated?
Methodological Answer: The synthesis of spirocyclic compounds like this compound often involves cyclopropanation reactions or oxidative coupling. For example, analogous spiro compounds have been synthesized using hypervalent iodine reagents (e.g., PIFA) in acetone under controlled temperatures (0°C), followed by purification via silica gel chromatography (75% ethyl acetate/hexane) . Key validation steps include:
- Spectroscopic characterization : Use -NMR to confirm substituent arrangement (e.g., methyl groups at C6) and -NMR to identify carbonyl or oxygenated spiro centers.
- Mass spectrometry (MS) : Confirm molecular weight (e.g., observed m/z 194 [M] for analogous compounds) .
- Elemental analysis : Verify empirical formulas (e.g., CHO) to ensure purity .
Q. Q2. How can researchers distinguish this compound from structurally similar spirocycles?
Methodological Answer: Differentiation relies on substituent orientation and spectroscopic fingerprints :
- X-ray crystallography : Resolves spatial arrangements of methyl groups and oxygen atoms in the spiro core (e.g., trans/cis configurations observed in derivatives like GUHCUI and NOSMIR) .
- IR spectroscopy : Unique carbonyl stretches (e.g., 1788 cm for ester CO, 1670 cm for ketone CO in analogous compounds) .
- Chromatographic retention times : Use HPLC with chiral columns to separate enantiomers, critical for bioactive derivatives .
Advanced Research Questions
Q. Q3. What strategies address contradictory reactivity data in spirocyclic systems, such as unexpected ring-opening or instability?
Methodological Answer: Contradictions often arise from substituent effects or reaction conditions :
- Mechanistic studies : Use isotopic labeling (e.g., ) to track oxygen participation in ring-opening reactions .
- Computational modeling : Apply density functional theory (DFT) to predict thermodynamic stability of intermediates (e.g., cyclopropane ring strain vs. spiro-conjugation effects) .
- Controlled experiments : Systematically vary solvents (e.g., polar aprotic vs. protic) and temperatures to isolate contributing factors .
Q. Q4. How can microreactor systems improve the scalability and safety of synthesizing this compound?
Methodological Answer: Continuous-flow microreactors offer advantages over batch synthesis:
Q. Q5. What computational tools predict the bioactivity or environmental fate of this compound derivatives?
Methodological Answer:
- Quantitative structure-activity relationship (QSAR) models : Correlate substituent effects (e.g., methyl groups) with toxicity profiles using databases like ECOTOX .
- Molecular dynamics (MD) simulations : Assess interactions with biological targets (e.g., enzyme binding pockets) .
- Environmental persistence prediction : Apply EPI Suite™ to estimate biodegradation half-lives .
Q. Q6. How should researchers reconcile discrepancies in spectroscopic data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
